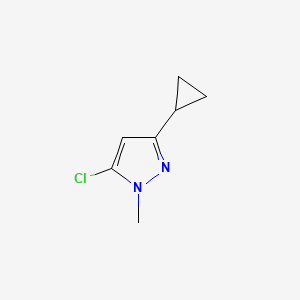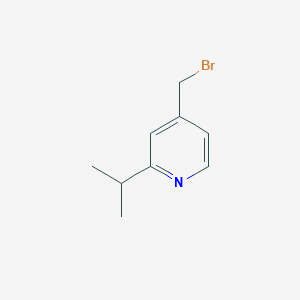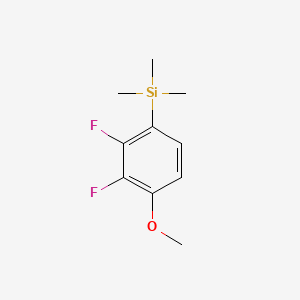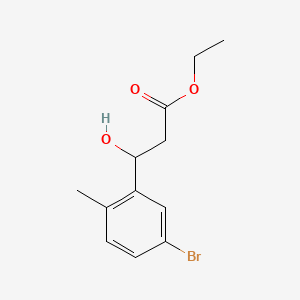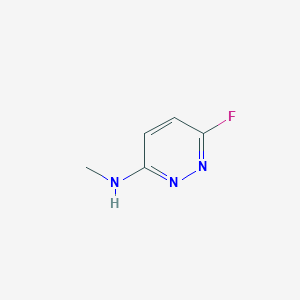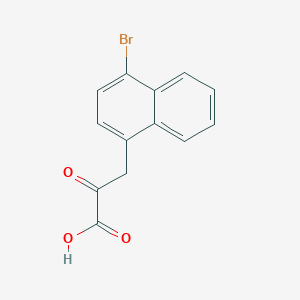
3-(4-Bromo-1-naphthyl)-2-oxopropanoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Bromo-1-naphthyl)-2-oxopropanoic Acid is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a bromine atom attached to the naphthalene ring and a ketone group on the propanoic acid chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromo-1-naphthyl)-2-oxopropanoic Acid typically involves the bromination of 1-naphthyl ketones followed by a series of condensation reactions. One common method includes the use of silica-sulfuric acid as a catalyst under solvent-free conditions. The reaction mixture, consisting of 4-bromo-1-naphthyl ketones and substituted benzaldehydes, is heated in an oven at 80°C for 2-3.5 hours .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of catalysts and solvents is crucial to ensure environmentally friendly and cost-effective production.
化学反应分析
Types of Reactions: 3-(4-Bromo-1-naphthyl)-2-oxopropanoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products:
Oxidation: Formation of this compound derivatives.
Reduction: Formation of 3-(4-Bromo-1-naphthyl)-2-hydroxypropanoic acid.
Substitution: Formation of various substituted naphthyl ketones.
科学研究应用
3-(4-Bromo-1-naphthyl)-2-oxopropanoic Acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
作用机制
The mechanism of action of 3-(4-Bromo-1-naphthyl)-2-oxopropanoic Acid involves its interaction with specific molecular targets. The bromine atom and the ketone group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The exact pathways and targets depend on the specific application and the biological system involved.
相似化合物的比较
4-Bromo-1-naphthylacetic Acid: Shares the bromine-substituted naphthalene ring but differs in the acetic acid chain.
1-(4-Bromo-1-naphthyl)-2-oxohexahydropyrimidine: Contains a similar naphthalene structure but with a pyrimidine ring.
Uniqueness: Its ability to undergo various chemical transformations makes it a versatile compound in organic synthesis and research .
属性
分子式 |
C13H9BrO3 |
|---|---|
分子量 |
293.11 g/mol |
IUPAC 名称 |
3-(4-bromonaphthalen-1-yl)-2-oxopropanoic acid |
InChI |
InChI=1S/C13H9BrO3/c14-11-6-5-8(7-12(15)13(16)17)9-3-1-2-4-10(9)11/h1-6H,7H2,(H,16,17) |
InChI 键 |
NIONAAFRBHFYLE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)CC(=O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


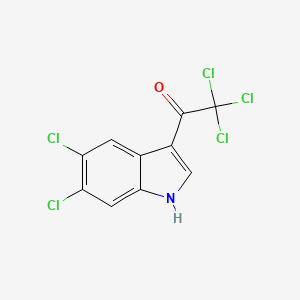
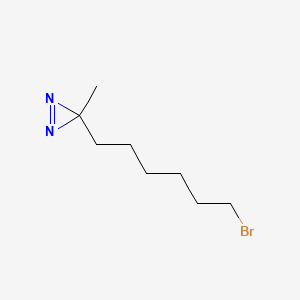
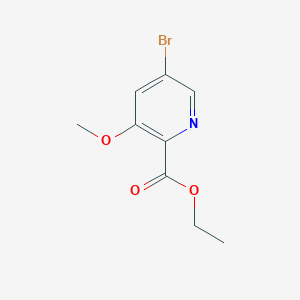

![3-Methyloxazolo[4,5-d]pyridazine-2,7(3H,6H)-dione](/img/structure/B13682534.png)
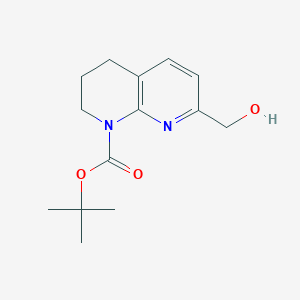
![2-[5-Fluoro-2-(trifluoromethyl)phenyl]imidazole-5-methanol](/img/structure/B13682547.png)
